molecular formula C13H13NO4S B3257856 (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid CAS No. 29588-91-8

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid

Cat. No. B3257856
CAS RN: 29588-91-8
M. Wt: 279.31 g/mol
InChI Key: VMTKJVHNTIEOCU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have a positive effect on the growth and development of plants, as it acts as a natural pesticide and fungicide.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Furthermore, its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising compound for various applications in scientific research. However, one of the limitations of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are various future directions for the study of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid. One potential direction is the development of novel biotechnological methods for the production of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in large quantities. Another potential direction is the study of the synergistic effects of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid with other compounds, such as chemotherapy drugs, to enhance their efficacy. Furthermore, the study of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and antimicrobial properties of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid could lead to the development of novel therapeutic strategies.

Scientific Research Applications

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have various applications in scientific research. It has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been studied for its potential antimicrobial properties, as it has been shown to inhibit the growth of various pathogens.

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKJVHNTIEOCU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.